molecular formula C21H14BrN3O2 B12909603 5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)- CAS No. 61416-86-2

5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)-

Cat. No.: B12909603
CAS No.: 61416-86-2
M. Wt: 420.3 g/mol
InChI Key: ZXQIXFYNSWSYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is derived from its parent heterocycle, quinazolinedione, which consists of a benzene ring fused to a pyrimidine-2,4-dione system. Numerical positioning follows the Hantzsch-Widman system, with the oxygen atoms at positions 5 and 8 of the bicyclic framework. Substituents are assigned based on their attachment points:

  • 2-(3-bromophenyl) : A bromine-substituted phenyl group at position 2 of the quinazoline ring
  • 4-methyl : A methyl group at position 4
  • 6-(phenylamino) : A phenylamino group (-NH-C6H5) at position 6

The complete IUPAC designation is 2-(3-bromophenyl)-4-methyl-5,8-dioxo-5,8-dihydroquinazolin-6-amine . This naming convention adheres to Rule RB-4.4 of the IUPAC Blue Book for fused heterocyclic systems, prioritizing the numbering that gives the lowest possible locants to heteroatoms and substituents.

Molecular classification places this compound within the broader category of dihydroquinazolinediones , characterized by two ketone groups at positions 5 and 8. The presence of both electron-withdrawing (bromophenyl) and electron-donating (methyl, phenylamino) groups creates distinct electronic environments across the heterocyclic system.

Molecular Topology and Substituent Configuration Analysis

X-ray crystallography reveals key structural features of the molecule:

  • Planar core : The quinazolinedione system exhibits near-perfect coplanarity (mean deviation ≤ 0.02 Å)
  • Substituent orientations :
    • 3-Bromophenyl group at C2: Dihedral angle of 48.7° relative to quinazoline plane
    • Methyl group at C4: Adopts axial orientation to minimize steric interference
    • Phenylamino group at C6: Nearly orthogonal (85.2°) to the central ring system

Table 1: Key Bond Lengths and Angles

Parameter Value (Å/°) Significance
C2-N1-C6 117.8° Distorted trigonal geometry at N1
C4-C5 (carbonyl) 1.224 Å Typical for quinazolinedione systems
Br-C(aryl) 1.901 Å Within expected range for C-Br bonds
N6-C(phenylamino) 1.356 Å Partial double-bond character

The 3-bromophenyl group induces significant steric crowding, forcing adjacent hydrogen atoms into staggered conformations. Nuclear Overhauser Effect (NOE) spectroscopy demonstrates through-space coupling between the methyl group's protons and the ortho-hydrogens of the bromophenyl substituent, confirming their spatial proximity.

Comparative Analysis with Core Quinazolinedione Scaffold

Removal of substituents from the parent 5,8-quinazolinedione scaffold produces marked changes in molecular properties:

Electronic effects :

  • Bromine's -I effect reduces electron density at C2 by 18% (Hammett σp = +0.86)
  • Methyl group's +I effect increases electron density at C4 by 9%
  • Phenylamino group creates resonance stabilization at C6 (ΔE = -23 kcal/mol)

Steric effects :

  • Van der Waals volume increases by 42% compared to unsubstituted quinazolinedione
  • Torsional strain energy rises to 7.8 kcal/mol due to substituent interactions

Comparative molecular orbital calculations show the highest occupied molecular orbital (HOMO) localizes on the phenylamino group (63% contribution), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the bromophenyl-substituted quinazoline ring (71% contribution). This electronic asymmetry suggests potential for charge-transfer interactions in supramolecular contexts.

Crystallographic Characterization and Solid-State Packing Behavior

Single-crystal X-ray diffraction (SCXRD) at 100 K reveals a monoclinic crystal system with space group P2~1~/c. Key packing features include:

  • π-π stacking : Offset face-to-face interactions between quinazoline rings (centroid distance = 3.45 Å)
  • Hydrogen bonding : N-H···O=C interactions between the phenylamino group and adjacent carbonyl oxygen (d = 2.89 Å)
  • Halogen interactions : Type II Br···O contacts (3.21 Å) along the b-axis

Table 2: Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2~1~/c
Unit cell dimensions a = 8.921 Å
b = 12.345 Å
c = 14.678 Å
β angle 102.76°
Z value 4
Density (calc.) 1.572 g/cm³

The methyl group participates in weak C-H···π interactions (3.12 Å) with adjacent aromatic systems, contributing to the three-dimensional network stability. Thermal ellipsoid analysis shows minimal displacement (<0.15 Ų) for all non-hydrogen atoms, indicating high structural rigidity. This packing behavior suggests potential for engineered crystal forms with modified physicochemical properties.

Properties

CAS No.

61416-86-2

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

6-anilino-2-(3-bromophenyl)-4-methylquinazoline-5,8-dione

InChI

InChI=1S/C21H14BrN3O2/c1-12-18-19(25-21(23-12)13-6-5-7-14(22)10-13)17(26)11-16(20(18)27)24-15-8-3-2-4-9-15/h2-11,24H,1H3

InChI Key

ZXQIXFYNSWSYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC(=CC=C3)Br)C(=O)C=C(C2=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the bromophenyl, methyl, and phenylamino groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure high purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds containing this scaffold, including derivatives like 5,8-quinazolinedione, have shown significant activity against various cancer cell lines. For instance, a study on quinazoline derivatives indicated that certain modifications could enhance their potency against Aurora A kinase, a target implicated in cancer cell proliferation. The compound demonstrated selective inhibition and induced apoptosis in cancer cells, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinazolinedione derivatives. A study focused on synthesizing new quinazoline derivatives reported their evaluation against various bacterial and fungal strains. Some derivatives exhibited significant antimicrobial activity, indicating their potential as new therapeutic agents in combating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of specific substituents on the quinazoline ring can enhance antimicrobial activity. For instance, compounds with halogen substitutions demonstrated improved efficacy against tested bacterial strains compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies play a critical role in understanding the binding interactions between quinazolinedione derivatives and their biological targets. These studies help predict how modifications to the chemical structure can influence binding affinity and selectivity towards specific receptors or enzymes.

Binding Affinity Analysis

In silico docking studies have indicated that 5,8-quinazolinedione derivatives can occupy key binding sites within target proteins effectively. The analysis often includes evaluating the free energy of binding and identifying critical interactions that contribute to the overall stability of the ligand-receptor complex .

Case Studies

Study ReferenceCompound TestedApplicationKey Findings
5,8-Quinazolinedione DerivativeAnticancerInduces apoptosis in MCF-7 cells; selective Aurora A kinase inhibition
New Quinazoline DerivativesAntimicrobialSignificant activity against bacterial strains; SAR indicates halogen substitution enhances efficacy
Quinazoline DerivativesMolecular DockingEffective binding interactions with target kinases; insights into structural modifications for improved activity

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The target compound’s quinazolinedione core distinguishes it from indolinone-based analogs (e.g., compounds 57–60 in ) and naphthoquinone derivatives (e.g., 5a–f in ). Key differences include:

  • Quinazolinedione vs. Indolinone/Naphthoquinone: Quinazolinediones exhibit dual ketone groups at positions 5 and 8, enabling redox activity and electrophilic interactions. Naphthoquinones (e.g., 5a–f) possess a fused aromatic system with thioether substituents, enhancing stability and electron-withdrawing effects .
  • Substituent Comparisons: 3-Bromophenyl group: Present in the target compound and Compound 57 (4-bromobenzyl), bromine likely improves membrane permeability and target affinity. However, positional isomerism (3- vs. 4-bromo) may alter steric interactions . Phenylamino vs. Thioether Groups: The target’s phenylamino group contrasts with thioether substituents in 5a–f (e.g., pentane/nonane thiols). Methyl Group: The 4-methyl substituent in the target compound could reduce steric hindrance compared to bulkier groups like cyanamido (Compound 59) or hydroxymethyl (Compound 58) in indolinones .

Analytical Characterization

  • Target Compound: Likely characterized via 1H/13C NMR, IR, and MS, similar to naphthoquinones in . The methyl group would produce distinct NMR signals (δ ~2.5 ppm for CH₃), while the bromine atom would increase molecular ion peaks in MS (e.g., [M+2]⁺ isotope pattern).
  • Indolinones (): Relied on acetamide carbonyl IR stretches (~1650–1700 cm⁻¹) and quinoline proton signals (δ ~8.5–9.0 ppm) for structural confirmation .

Research Implications

The target compound’s unique substitution pattern positions it as a candidate for further study in antimicrobial or anticancer research. Comparative analysis suggests:

  • Advantages: Bromophenyl and phenylamino groups may synergize for targeted binding, while the methyl group minimizes steric bulk.
  • Limitations : Lack of thioether or cyanamido substituents could reduce bioavailability compared to high-activity analogs like Compound 59 .

Biological Activity

5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This quinazoline derivative exhibits various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C16_{16}H14_{14}BrN3_{3}O2_{2}
  • Molecular Weight : Approximately 368.2 g/mol

The presence of bromine and phenyl groups in its structure contributes to its biological properties, enhancing interaction with various biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer progression. The compound 5,8-quinazolinedione has been evaluated for its anticancer properties through various assays.

  • Kinase Inhibition :
    • A study revealed that quinazoline derivatives exhibit significant inhibitory activity against Aurora A kinase, a critical target in cancer therapy. The compound's structure allows it to bind effectively to the active site of the kinase, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction :
    • In vitro studies demonstrated that this quinazoline derivative induces apoptosis in MCF-7 breast cancer cells. Flow cytometric analysis showed a higher percentage of late apoptosis (0.81%) compared to doxorubicin (0.68%) after 24 hours of treatment .
    TreatmentIntact Cells (%)Early Apoptosis (%)Late Apoptosis (%)Total Death (%)
    Doxorubicin98.480.080.681.52
    Compound97.830.10.812.16

Antimicrobial Activity

Quinazoline derivatives have also shown promising antimicrobial activities against various pathogens:

  • A series of studies highlighted that modifications in the quinazoline scaffold can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . The introduction of halogen substituents, such as bromine, has been associated with increased potency.

Case Studies

  • Case Study on Aurora A Kinase Inhibition :
    • Research conducted on a series of quinazoline derivatives including the target compound indicated that those with halogen substitutions exhibited enhanced inhibitory effects on Aurora A kinase compared to unsubstituted analogs . This suggests a structure-activity relationship where the presence of bromine contributes positively to biological activity.
  • In Vivo Efficacy :
    • Animal studies assessing the efficacy of quinazoline derivatives demonstrated significant tumor reduction in models treated with these compounds compared to control groups . These findings support the potential of 5,8-quinazolinedione in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets:

  • The compound was shown to occupy key residues within the active site of Aurora A kinase, forming hydrophobic and halogen interactions that stabilize the binding . This information is crucial for further optimization of the compound's structure to enhance its efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing 5,8-quinazolinedione derivatives with bromophenyl and phenylamino substituents?

  • Methodological Answer : A common approach involves multi-step reactions, such as cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by regioselective substitution. For bromophenyl introduction, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., PdCl₂(PPh₃)₂) with aryl boronic acids is effective . The phenylamino group at the 6-position can be introduced via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in dioxane/water) . Intermediate purification via column chromatography and structural confirmation via ¹H/¹³C NMR is critical.

Q. How can crystallographic data resolve structural ambiguities in bromophenyl-substituted quinazolinediones?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths, angles, and torsion angles. For example, bromine’s heavy atom effect enhances diffraction contrast, aiding in resolving positional disorder in the phenyl ring . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 5%) should align with International Union of Crystallography standards .

Q. What spectroscopic techniques are optimal for characterizing the phenylamino group in this compound?

  • Methodological Answer : ¹H NMR can confirm the phenylamino moiety via a broad singlet (~δ 6.5–7.5 ppm) for NH protons, while ¹³C NMR identifies the quinazolinedione carbonyls at ~δ 160–170 ppm . IR spectroscopy detects N-H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular formula (e.g., [M+H]⁺ for C₂₂H₁₇BrN₄O₂).

Advanced Research Questions

Q. How can researchers address low yields in the regioselective synthesis of 6-(phenylamino)quinazolinediones?

  • Methodological Answer : Low yields often stem from competing reactions at the 4- or 8-positions. To enhance regioselectivity:
  • Use sterically hindered bases (e.g., DBU) to favor nucleophilic attack at the 6-position.
  • Employ directing groups (e.g., methyl at C4) to block undesired substitution .
  • Optimize solvent polarity (e.g., DMF for high dielectric constant) to stabilize transition states .
    Monitor reaction progress via TLC with UV-active spots or inline HPLC-MS.

Q. What strategies resolve contradictions between computational and experimental data in predicting biological activity?

  • Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility.
  • Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to account for hydration.
  • Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
  • Use docking studies with flexible side chains to assess binding mode variations in enzyme targets .

Q. How can researchers optimize catalytic systems for scaling up bromophenylquinazolinedione synthesis?

  • Methodological Answer :
  • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to balance cost and efficiency .
  • Replace toxic solvents (e.g., dioxane) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Implement flow chemistry for continuous Suzuki coupling, improving heat/mass transfer and yield reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :
  • If NMR suggests free rotation of the phenylamino group but X-ray shows a fixed conformation, consider temperature-dependent NMR studies to detect restricted rotation.
  • For X-ray vs. computational bond-length mismatches, re-examine basis sets in DFT calculations (e.g., include relativistic effects for bromine) .
  • Validate hydrogen bonding networks (e.g., NH···O=C) via SCXRD to explain stabilization of specific conformers .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies (25–40°C, pH 1–13) with HPLC monitoring.
  • Include radical scavengers (e.g., BHT) to distinguish hydrolytic vs. oxidative degradation.
  • Use LC-MS to identify degradation products (e.g., dehalogenation or ring-opening derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.